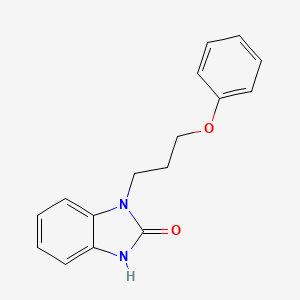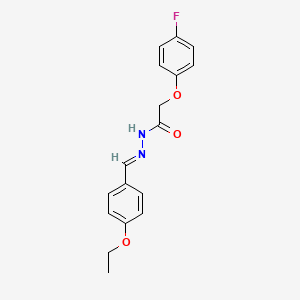![molecular formula C22H29N5O B5536546 2-methyl-4-[4-(phenylacetyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine](/img/structure/B5536546.png)
2-methyl-4-[4-(phenylacetyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Pyrimidine derivatives are synthesized through various chemical reactions, often involving nucleophilic substitution and cyclization processes. For example, derivatives similar to the target compound have been synthesized by reacting 2,4,6-trichloropyrimidine with amines, leading to a series of compounds with notable pharmacological profiles (Mattioda et al., 1975).
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is characterized by the presence of a pyrimidine ring, which is a six-membered heterocyclic ring containing nitrogen atoms. Structural analyses often involve X-ray crystallography to determine the arrangement of atoms within the molecule and how this influences the compound's properties (Karczmarzyk & Malinka, 2004).
Chemical Reactions and Properties
Chemical reactions involving pyrimidine derivatives can include nucleophilic substitutions and the formation of adducts with other molecules. These reactions are often influenced by the substituents on the pyrimidine ring, which can alter the compound's reactivity and its interactions with biological targets (Orozco et al., 2009).
Physical Properties Analysis
The physical properties of pyrimidine derivatives, such as solubility, melting point, and crystalline structure, are crucial for understanding their behavior in different environments. These properties are influenced by the molecular structure and the nature of the substituents on the pyrimidine ring.
Chemical Properties Analysis
The chemical properties of pyrimidine derivatives, including acidity, basicity, and reactivity towards various chemical agents, are determined by the electronic structure of the pyrimidine ring and the substituents attached to it. Studies on the structure-activity relationships of these compounds provide insights into how modifications to the chemical structure influence their biological activity and chemical behavior (Sekiya et al., 1983).
Scientific Research Applications
Synthesis and Pharmacological Properties
- A series of 4-piperazinopyrimidines bearing a methylthio substituent has been synthesized, displaying a profile that includes antiemetic, tranquilizing, analgesic, antiserotonin, and musculotropic-spasmolytic properties, indicating the chemical versatility and potential application in clinical research (Mattioda et al., 1975).
Antibacterial Activity
- The preparation and antibacterial activity of a series of pyrido(2,3-d)pyrimidine derivatives have been investigated, showing significant activity against gram-negative bacteria, including Pseudomonas aeruginosa. This highlights the compound's potential as a basis for developing new antibacterial agents (Matsumoto & Minami, 1975).
DNA Interaction Studies
- Studies on the interaction with DNA of unfused aromatic systems containing terminal piperazino substituents have revealed that these compounds can bind strongly to DNA by intercalation or more weakly in a groove complex. This suggests applications in understanding drug-DNA interactions and the development of novel anticancer agents (Wilson et al., 1990).
Anti-inflammatory and Analgesic Activity
- Synthesis and evaluation of ibuprofen analogs, including compounds derived from piperidine, have demonstrated potent antiinflammatory activity, suggesting the potential for developing new antiinflammatory drugs (Rajasekaran et al., 1999).
Nonlinear Optical Properties
- The structural parameters, electronic, linear, and nonlinear optical exploration of thiopyrimidine derivatives, including phenyl pyrimidine derivatives, have been studied. These compounds exhibit considerable nonlinear optical (NLO) properties, indicating potential applications in the fields of medicine and NLO devices (Hussain et al., 2020).
Anticancer Potential
- Synthesis and in vitro antiproliferative activity of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives against human cancer cell lines have been conducted, with some derivatives showing significant activity, pointing to their potential as anticancer agents (Mallesha et al., 2012).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[4-(2-methyl-6-piperidin-1-ylpyrimidin-4-yl)piperazin-1-yl]-2-phenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O/c1-18-23-20(25-10-6-3-7-11-25)17-21(24-18)26-12-14-27(15-13-26)22(28)16-19-8-4-2-5-9-19/h2,4-5,8-9,17H,3,6-7,10-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOXFJHRSJWAJDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)CC3=CC=CC=C3)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-[4-(phenylacetyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl (8,8-dimethyl-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]isoquinolin-6(7H)-ylidene)acetate](/img/structure/B5536478.png)

![9-[(1,3-dimethyl-1H-1,2,4-triazol-5-yl)methyl]-2-(3-methoxypropyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5536487.png)
![N'-[(4-methoxyphenyl)(phenyl)methylene]-3-nitrobenzohydrazide](/img/structure/B5536493.png)
![3-propyl-N-[1-(1-propyl-1H-1,2,4-triazol-5-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5536498.png)
![3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-(1-pyrrolidinylcarbonyl)piperidine](/img/structure/B5536513.png)
![2-{[2-(3,5-dimethyl-4-isoxazolyl)-1-pyrrolidinyl]carbonyl}-3,5,7-trimethyl-1H-indole](/img/structure/B5536540.png)

![N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}-2-(2-oxo-1-pyrrolidinyl)propanamide](/img/structure/B5536556.png)
![(4aS*,8aR*)-1-(3-methylbutyl)-6-[6-methyl-2-(methylthio)pyrimidin-4-yl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5536563.png)
![N-(3-chloro-4-fluorophenyl)-3-{1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}propanamide](/img/structure/B5536565.png)
![(1S*,5R*)-3-benzyl-N-(2-methoxyphenyl)-3,6-diazabicyclo[3.2.2]nonane-6-carboxamide](/img/structure/B5536568.png)
